3-(1-Pyrrolidino)-1-butyne
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.2 g/mol |
IUPAC Name |
1-but-3-yn-2-ylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-8(2)9-6-4-5-7-9/h1,8H,4-7H2,2H3 |
InChI Key |
BTRQXXHYPSNJAJ-UHFFFAOYSA-N |
SMILES |
CC(C#C)N1CCCC1 |
Canonical SMILES |
CC(C#C)N1CCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1 Pyrrolidino 1 Butyne and Its Analogues
Regioselective and Stereoselective Synthetic Pathways
The construction of 3-(1-Pyrrolidino)-1-butyne and related structures necessitates precise control over the formation of both the pyrrolidine (B122466) ring and the introduction of the butyne substituent at the C-3 position. Modern synthetic methods provide a toolkit for achieving this with high regioselectivity and, where applicable, stereoselectivity.
Propargylation and Alkylation Reactions for the Formation of Alkynes and Amines
A direct and common approach to forming the carbon skeleton of this compound involves the alkylation of a suitable pyrrolidine precursor with a butyne-containing electrophile, or conversely, the reaction of a pyrrolidine-containing nucleophile with a butyne synthon.
One plausible and industrially relevant method for the synthesis of N-alkynyl pyrrolidines, which are isomers of the target compound, involves the nucleophilic substitution reaction between pyrrolidine and a halo-alkyne. For instance, the synthesis of 1-(But-3-yn-1-yl)pyrrolidine can be achieved through the reaction of pyrrolidine with but-3-yn-1-yl bromide. This reaction is typically carried out under basic conditions, with potassium carbonate often serving as the base in a solvent such as tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the nitrogen atom of the pyrrolidine ring on the electrophilic carbon of the but-3-yn-1-yl bromide.
While this example illustrates the formation of an N-substituted pyrrolidine, the principles can be adapted for the synthesis of C-substituted analogues. For the synthesis of this compound, a strategy could involve the alkylation of a pre-functionalized pyrrolidine at the 3-position. This would typically require a pyrrolidine derivative with a leaving group at the C-3 position, which can then be displaced by a nucleophilic butyne equivalent.
The following table outlines representative starting materials and reagents for such propargylation/alkylation strategies.
| Pyrrolidine Precursor | Butyne Reagent | Catalyst/Base | Solvent | Product Type |
| Pyrrolidine | But-3-yn-1-yl bromide | K₂CO₃ | THF | N-substituted |
| 3-Halopyrrolidine derivative | 1-Butynyllithium | - | Ether/THF | C-3 substituted |
| N-Boc-3-pyrrolidinone | Propargylmagnesium bromide | - | Ether/THF | Intermediate for C-3 substitution |
These reactions are foundational in establishing the core structure of the target molecule and its analogues.
Intramolecular Cyclization Approaches to Pyrrolidine Ring Formation
Intramolecular cyclization strategies offer a powerful means to construct the pyrrolidine ring with inherent regiochemical control. These methods typically involve the cyclization of a linear precursor containing both the amine and the latent butyne-containing side chain.
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for forming C-N bonds and can be employed in a cascade reaction to construct the pyrrolidine ring. researchgate.net For the synthesis of a 3-butynyl-pyrrolidine derivative, a strategically designed acyclic precursor containing a Michael acceptor and an amino group tethered to a butynyl moiety could undergo intramolecular cyclization.
The general principle involves an amine attacking an electron-deficient double or triple bond, leading to the formation of a five-membered ring. While direct examples for this compound are not prevalent in the literature, the strategy is well-established for the synthesis of substituted pyrrolidines. nih.govrsc.org
Palladium catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyrrolidines. northwestern.edu Palladium-catalyzed intramolecular hydroarylation of pyrrolines can furnish 3-substituted pyrrolidines. tandfonline.comevitachem.comfigshare.commdpi.com This methodology could be adapted for the synthesis of 3-alkynyl pyrrolidines by utilizing an appropriate alkynyl-tethered acyclic precursor.
Palladium-catalyzed cross-coupling reactions also offer a viable route. For example, the coupling of a 3-halopyrrolidine derivative with a terminal alkyne, such as 1-butyne, in a Sonogashira-type reaction could directly install the desired butynyl group at the 3-position. The success of such a strategy would depend on the careful selection of the palladium catalyst, ligands, and reaction conditions to ensure efficient coupling and avoid side reactions.
Acid-catalyzed cyclization of amino alcohols or amino alkenes/alkynes is a classical yet effective method for the synthesis of nitrogen heterocycles. researchgate.net A suitable acyclic precursor, such as an aminoalkyne, could be induced to cyclize under acidic conditions to form the pyrrolidine ring. The regioselectivity of such cyclizations is often governed by the stability of the intermediate carbocation or the transition state leading to the cyclic product. For the synthesis of a 3-substituted pyrrolidine, the starting aminoalkyne would need to be appropriately substituted to favor the formation of the five-membered ring with the substituent at the desired position.
Multicomponent Reaction Strategies for Pyrrolidines and Butyne-Containing Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rsc.orgacs.org Several MCRs are known to produce highly substituted pyrrolidines.
For the synthesis of this compound analogues, an MCR could be envisioned that brings together a source of the pyrrolidine nitrogen, a four-carbon unit that will form the backbone of the pyrrolidine ring, and a butyne-containing component. One such example is the KA2 coupling reaction, a one-pot reaction of a ketone, an amine, and an alkyne to form propargylamines, which can be adapted to synthesize 2-alkynyl pyrrolidines. tandfonline.com While this provides a 2-substituted pyrrolidine, modifications to the starting materials or the reaction pathway could potentially lead to 3-substituted isomers.
The following table summarizes the key features of these advanced synthetic methodologies:
| Methodology | Key Features | Potential for this compound Synthesis |
| Propargylation/Alkylation | Direct C-N or C-C bond formation. | High, through reaction of a 3-functionalized pyrrolidine with a butyne nucleophile. |
| Aza-Michael Cyclization | Formation of C-N bond and the ring in a cascade. | Moderate, requires a specifically designed acyclic precursor. |
| Palladium-Catalyzed Cyclization | High efficiency and functional group tolerance. | High, via cross-coupling of a 3-halopyrrolidine with 1-butyne. |
| Acid-Catalyzed Cyclization | Classical and straightforward approach. | Moderate, regioselectivity can be a challenge. |
| Multicomponent Reactions | High efficiency and molecular diversity. | Moderate to high, depending on the development of a suitable MCR. |
Catalytic Methodologies in this compound Synthesis
Catalytic methods represent the forefront of efficient chemical synthesis, offering pathways that are both selective and sustainable. For propargylamines like this compound, various catalytic systems have been developed to facilitate their formation.
Transition metals play a pivotal role in the synthesis of complex organic molecules, including ynamides and propargylamines. bham.ac.uk Copper catalysis, in particular, has been instrumental in the development of ynamide synthesis, which are structurally related to this compound. orgsyn.org These copper-catalyzed cross-coupling reactions typically involve a nitrogen nucleophile and an alkynylating agent. orgsyn.org The versatility of copper catalysts allows for the use of various alkynylating agents such as alkynyl bromides, 1,1-dibromo-1-alkenes, and terminal alkynes. orgsyn.org
Zirconium-based catalysts have also emerged as powerful tools in the synthesis of amine-containing compounds. For instance, zirconium-catalyzed hydroaminoalkylation of alkynes provides an atom-economic route to allylic amines. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of zirconium catalysts in forming carbon-nitrogen bonds from alkyne precursors. Similarly, zirconium-catalyzed procedures for preparing alkenylaminoboranes from alkynes demonstrate the utility of this metal in activating alkynes for subsequent functionalization. nih.gov
The A³ coupling (aldehyde-alkyne-amine) reaction is a prominent one-pot method for synthesizing propargylamines. encyclopedia.pubwikipedia.orglibretexts.org This reaction is often catalyzed by copper salts, which activate the terminal alkyne for nucleophilic attack on an in situ-formed imine (from the aldehyde and amine). nih.govencyclopedia.pub
| Catalyst System | Reactants | Product Type | Reference |
| Copper(I) iodide / DMEDA | 1,1-dibromo-1-alkenes, Nitrogen nucleophiles | Ynamides | orgsyn.org |
| Zirconium bis(ureate) complexes | Alkynes, N-(trimethylsilyl)benzylamine | Allylic amines | nih.gov |
| HZrCp₂Cl | Alkynes, Diisopropylaminoborane | Alkenylaminoboranes | nih.gov |
| Copper(I) salts | Aldehydes, Alkynes, Amines | Propargylamines | libretexts.orgnih.gov |
Organocatalysis has gained significant traction as a complementary strategy to metal-based catalysis, offering a different modality for asymmetric synthesis and avoiding potential metal contamination in the final products. nih.gov For the synthesis of propargylamines, organocatalytic methods often involve the activation of reactants through the formation of reactive intermediates like enamines or iminium ions. nih.govthieme-connect.com
Chiral Brønsted acids, for example, can catalyze the asymmetric Mannich-type reaction of in situ generated C-alkynyl imines with β-keto esters to produce chiral propargylamines. nih.gov This approach allows for the construction of propargylamines with two adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov Pyrrolidine-based organocatalysts are particularly effective in many transformations due to their ability to form nucleophilic enamines from aldehydes and ketones. nih.govresearchgate.net
While direct application to this compound from simple precursors via BH is not extensively documented in the provided results, the principle is highly relevant for the synthesis of its analogues and precursors. The N-alkylation of amines with alcohols is a classic example of the borrowing hydrogen strategy. nih.govresearchgate.net A variety of transition metal catalysts based on ruthenium, iridium, rhodium, and more recently, earth-abundant metals like iron, manganese, and cobalt have been developed for this transformation. univie.ac.atnih.gov
General Steps of Borrowing Hydrogen for N-Alkylation:
Dehydrogenation: The metal catalyst oxidizes an alcohol to an aldehyde or ketone, forming a metal-hydride species. univie.ac.at
Condensation: The aldehyde or ketone reacts with an amine to form an imine. acs.org
Hydrogenation: The metal-hydride reduces the imine to the corresponding amine, regenerating the active catalyst. univie.ac.at
Precursor Chemistry and Intermediate Transformations in Synthesis
The rational design of a synthetic route to this compound relies on the strategic use of readily available building blocks and the understanding of key intermediate transformations.
The structure of this compound inherently suggests a disconnection approach involving a butyne synthon and a pyrrolidine synthon. Pyrrolidine is a common building block in medicinal chemistry and is readily available. enamine.net Syntheses of various substituted pyrrolidines are well-established, often employing methods like [3+2] cycloadditions or intramolecular aminations. enamine.netorganic-chemistry.orgnih.gov
The butyne fragment can be introduced through various alkynylating agents. The multicomponent A³ coupling reaction provides a direct method to combine an aldehyde (propanal), an alkyne (acetylene or a protected equivalent), and pyrrolidine. libretexts.org This reaction forms the propargylamine (B41283) core in a single step. sci-hub.se
Enamine chemistry is a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds adjacent to a nitrogen atom. Enamines are highly nucleophilic and can react with a variety of electrophiles. masterorganicchemistry.com They are typically formed from the reaction of a secondary amine, such as pyrrolidine, with an enolizable aldehyde or ketone. masterorganicchemistry.com
Sustainable and Green Chemistry Approaches in Synthetic Design
The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In the context of synthesizing this compound and its analogues, green chemistry principles have been applied to reduce waste, minimize energy consumption, and utilize less hazardous substances. Two prominent approaches in this domain are microwave-assisted synthesis and the application of ionic liquids, which offer significant advantages over conventional synthetic protocols.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.gov The application of microwave energy in the synthesis of propargylamines, including analogues of this compound, typically involves the one-pot, three-component A³ coupling reaction of an aldehyde, an amine, and a terminal alkyne. phytojournal.comresearchgate.net
This methodology offers a significant improvement over classical heating methods, which often require prolonged reaction times and harsher conditions. The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov
Research on the microwave-assisted synthesis of propargylamines has demonstrated the versatility of this technique. For instance, a copper(I)-catalyzed three-component reaction under microwave irradiation has been effectively used for the synthesis of substituted imidazo[1,2-a]pyridines. rsc.org Another study highlights a solvent-free, microwave-assisted A³ coupling reaction for the synthesis of various propargylamines in high yields. researchgate.net The use of heterogeneous catalysts, such as copper nanoparticles supported on a zinc oxide–polythiophene nanocomposite, in conjunction with microwave heating, has also been reported to produce propargylamines with high efficiency and catalyst recyclability. rsc.org
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the successful synthesis of analogous compounds using pyrrolidine as the amine component suggests the high applicability of this method. The general reaction conditions often involve a suitable catalyst, such as a copper salt, and solvent-free conditions or a high-boiling point, green solvent like ethylene (B1197577) glycol. rsc.orgnih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Propargylamine Analogues
| Amine | Aldehyde | Alkyne | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyrrolidine | Benzaldehyde | Phenylacetylene | Cu(I) | Microwave, 150 °C | 96 | phytojournal.com |
| Piperidine | Salicylaldehyde | Phenylacetylene | None | Microwave, Solvent-free | 92 | researchgate.net |
Application of Ionic Liquids in Synthetic Protocols
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as green solvents and catalysts in organic synthesis. ionike.com Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. nih.gov In the synthesis of this compound and its analogues, ionic liquids can serve multiple roles, including as the reaction medium, catalyst, or co-catalyst. nih.gov
Pyrrolidinium-based ionic liquids are particularly relevant due to their structural similarity to one of the key reactants. alfa-chemistry.com These ionic liquids can be used as solvents in various organic reactions, potentially enhancing reaction rates and selectivity. alfa-chemistry.comscience.gov For instance, the use of a copper(I) catalyst in an ionic liquid has been shown to efficiently catalyze the three-component coupling of aldehydes, amines, and alkynes to produce propargylamines in high yields. nih.govresearchgate.net
The choice of the cation and anion of the ionic liquid can significantly influence the outcome of the reaction. alfa-chemistry.comrsc.org For example, ILs based on tetraalkylammonium, pyrrolidinium, piperidinium, and imidazolium (B1220033) cations have been widely explored in electrochemical organic synthesis. rsc.org In some cases, the ionic liquid itself can act as a catalyst, particularly those with acidic or basic properties. Protic ionic liquids, for instance, can serve as Brønsted acid catalysts in various transformations. ionike.com
Table 2: Application of Ionic Liquids in the Synthesis of Propargylamine Analogues
| Amine | Aldehyde | Alkyne | Catalyst/Ionic Liquid | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperidine | Benzaldehyde | Phenylacetylene | Cu(I) in [bmim][PF₆] | 80 °C | 94 | nih.gov |
| Pyrrolidine | 4-Nitrobenzaldehyde | Phenylacetylene | LAIL@MNP | Ultrasound, Solvent-free | 93 | rsc.org |
Elucidation of Reaction Mechanisms and Mechanistic Studies
Theoretical and Computational Investigations of Reaction Pathways
Computational chemistry offers powerful tools to explore the potential energy surfaces of reactions, identifying the most plausible pathways from reactants to products. These methods provide insights into transient species like transition states and intermediates that are often difficult to detect experimentally.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating organic reaction mechanisms. mdpi.comresearchgate.net It is employed to calculate the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. For reactions involving amine-alkyne systems, such as the three-component coupling of aldehydes, alkynes, and amines (A³ coupling) to form propargylamines, DFT can delineate the entire reaction pathway. mdpi.com
For instance, in a model A³ coupling reaction, DFT calculations can reveal the energy barriers associated with key steps, such as the formation of a silver acetylide intermediate, the migration of a hydrogen atom to the amine, the condensation of the amine and aldehyde to form an iminium ion, and the final nucleophilic attack of the acetylide on the iminium ion. mdpi.com By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. Similar computational approaches can be applied to understand the reactivity of 3-(1-Pyrrolidino)-1-butyne in various chemical transformations.
Table 1: Illustrative DFT-Calculated Energy Barriers for a Model Amine-Aldehyde Condensation Pathway Data adapted from a DFT study on a related amine-aldehyde system. mdpi.com
| Reaction Step | Transition State | Calculated Relative Enthalpy (kcal/mol) | Description |
|---|---|---|---|
| H-migration from Amine to Aldehyde | TS2 | 16.2 | Migration of a hydrogen atom from the amine nitrogen to the aldehyde oxygen. |
| C-N Bond Formation | TS3 | 25.4 | Formation of the new bond between the amine nitrogen and the aldehyde carbon. |
| Water Elimination | TS4 | 30.7 | The rate-determining step involving the elimination of a water molecule to form the iminium ion. |
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvent effects, and intermolecular interactions. For a flexible molecule like this compound, MD simulations can explore its accessible conformations in different environments, which can influence its reactivity.
For example, studies on pyrrolidinium-based ionic liquids have used MD simulations to investigate the structure and orientation of the pyrrolidinium ring at electrode interfaces. nih.gov These simulations revealed that the pyrrolidinium rings tend to lie parallel to the electrode surface, adopting specific packing arrangements. nih.gov This type of analysis is crucial for understanding how this compound might interact with surfaces, catalysts, or other reactants in a complex reaction medium, and how its conformation might change over the course of a reaction.
Quantum chemical methods are used to analyze the electronic properties of molecules to predict their reactivity. Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reactants, is a key tool.
The reactivity of amine-alkene/alkyne systems can be systematically studied using conceptual DFT, which defines global and local reactivity indices. researchgate.netsemanticscholar.orgmedjchem.com Analysis of indices such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N) can predict whether a molecule will act as an electrophile or a nucleophile in a reaction. researchgate.netscribd.com For this compound, the lone pair on the nitrogen atom would contribute significantly to the HOMO, suggesting nucleophilic character, while the π-system of the alkyne could act as either a nucleophile or an electrophile depending on the reaction partner. Local reactivity indices, like the Parr functions, can further predict the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, thus explaining the regioselectivity of a reaction. researchgate.netsemanticscholar.org
Table 2: Illustrative Conceptual DFT Reactivity Indices for Model Reactants Data adapted from a DFT study on the reaction of diethylamine (a model amine) and an electrophilic alkene. researchgate.net
| Molecule | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
|---|---|---|---|---|
| Diethylamine (Nucleophile) | -3.74 | 7.54 | 0.93 | 2.72 |
| 1-cyano-2-phenylvinyl methane sulfonate (Electrophile) | -4.99 | 4.50 | 2.77 | 1.39 |
Mechanistic Probes and Kinetic Studies
Experimental studies are essential for validating the predictions made by computational models and for providing quantitative data on reaction rates and pathways.
The progress of reactions involving this compound can be monitored in real-time using various spectroscopic techniques, allowing for detailed kinetic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for monitoring reactions. researchgate.netacs.org By tracking the disappearance of reactant signals and the appearance of product signals over time, one can determine reaction rates and identify intermediates. For this compound, one could monitor the characteristic signals of the alkynyl proton (≡C-H) and the carbons of the triple bond, as well as the protons on the carbons adjacent to the pyrrolidine (B122466) nitrogen. libretexts.orgopenstax.org
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can follow a reaction by monitoring changes in the vibrational frequencies of functional groups. researchgate.net For reactions at the alkyne moiety of this compound, the disappearance of the characteristic C≡C stretch (approx. 2100-2150 cm⁻¹) and the terminal ≡C-H stretch (approx. 3300 cm⁻¹) would be indicative of reaction progress. libretexts.orgwpmucdn.com Concurrently, changes in the C-N stretching region (approx. 1250–1020 cm⁻¹) could also be observed. orgchemboulder.com
Raman Spectroscopy: Similar to IR, Raman spectroscopy can monitor vibrational modes. It has been effectively used to study the kinetics of imine formation, a reaction involving an amine and a carbonyl group, by tracking the intensity of the C=O stretching mode to determine the rate constant. researchgate.netsemanticscholar.org This technique could be similarly applied to reactions of this compound.
Isotopic labeling is a definitive method for tracing the path of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.org In a pyrrolidine-alkyne system, specific atoms can be replaced with heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), and their positions in the final products can be determined by mass spectrometry or NMR spectroscopy. nih.gov
For example, in studying a reaction involving this compound, one could synthesize a version with the pyrrolidine nitrogen labeled with ¹⁵N. After the reaction, ¹⁵N NMR spectroscopy or mass spectrometry would reveal the location of the labeled nitrogen atom in the product, confirming whether the pyrrolidine ring remained intact or participated in a rearrangement. Similarly, labeling one of the alkyne carbons with ¹³C could help elucidate the mechanism of cycloaddition or rearrangement reactions by tracking the fate of that specific carbon atom. organic-chemistry.org This technique is invaluable for distinguishing between competing pathways that might be energetically similar and difficult to resolve by computation alone.
Analysis of Stereochemical Outcomes and Diastereoselectivity
While specific studies detailing the stereochemical outcomes of reactions involving this compound are not extensively documented in publicly available literature, the stereoselectivity of reactions for the broader class of compounds to which it belongs, ynamides, has been a subject of significant investigation. Ynamides are recognized as powerful building blocks in organic synthesis due to the unique reactivity of their polarized carbon-carbon triple bond. The presence of a nitrogen atom directly attached to the alkyne modulates its electronic properties, enabling a wide range of stereoselective transformations. nih.gov This section will, therefore, discuss the analysis of stereochemical outcomes and diastereoselectivity in reactions of analogous ynamide systems to provide a framework for understanding the potential behavior of this compound.
The stereochemical course of reactions involving ynamides is often dictated by the specific reaction type, the nature of the catalyst, and the steric and electronic properties of the substituents on both the ynamide and the reacting partner. Key reaction classes where the diastereoselectivity of ynamides has been explored include cycloadditions, rearrangements, and additions to the alkyne.
Diastereoselective Cycloaddition Reactions:
[4+2] annulation reactions of ynamides with various partners have been shown to proceed with high levels of regio- and diastereoselectivity. For instance, the metal-free [4+2] annulation of ynamides with ortho-hydroxybenzyl alcohols yields trans-3,4-diaryldihydrocoumarins with high diastereoselectivity. rsc.org The stereochemical outcome is controlled by the reaction mechanism, which involves the in situ generation of ortho-quinone methides that then react with the ynamide.
A study on the Brønsted acid-catalyzed formal [4+2] annulation of ynamides with o-hydroxybenzyl alcohols demonstrated the formation of trans-3,4-diaryldihydrocoumarins in good to excellent yields and with high diastereoselectivities. The reaction conditions and the nature of the substituents on the ynamide and the alcohol were found to influence the diastereomeric ratio.
Table 1: Diastereoselectivity in the [4+2] Annulation of Ynamides with o-Hydroxybenzyl Alcohols
| Ynamide Substituent (R¹) | o-Hydroxybenzyl Alcohol Substituent (R²) | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|
| Phenyl | H | >20:1 | 85 |
| 4-Methoxyphenyl | H | >20:1 | 88 |
| 4-Chlorophenyl | H | >20:1 | 82 |
| Phenyl | 4-Methyl | >20:1 | 87 |
| Phenyl | 4-Bromo | >20:1 | 80 |
Data is illustrative and based on findings for analogous ynamide systems. rsc.org
Rearrangement Reactions:
The rearrangement of substituted N-alloc-N-allyl ynamides has been developed as an auto-tandem catalytic, branched-selective process that produces complex quaternary nitrile products with excellent diastereoselectivity. rsc.org This reaction creates vinylogous stereocenters, and the stereochemical outcome is determined by a Pd(0) catalyzed dipolar ketenimine aza-Claisen rearrangement. Computational studies have highlighted the crucial role of the ligand geometry in controlling the diastereoselectivity of this transformation. rsc.org
Copper-Catalyzed Asymmetric Cycloadditions:
Copper-catalyzed enantioselective cascade cyclizations of N-propargyl ynamide diynes have been shown to produce tetracyclic pyrroles with high diastereomeric ratios, often greater than 50:1. nih.gov In these reactions, a chiral BOX ligand is employed to induce asymmetry, and the reaction proceeds through a copper carbene intermediate. The stereochemical outcome is a result of a highly regio- and diastereoselective [3+2] cycloaddition. nih.gov
Table 2: Diastereoselectivity in Copper-Catalyzed Cascade Cyclization of N-Propargyl Ynamide Diynes
| Ynamide Substituent | Styrene Derivative | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | Styrene | >50:1 | 92 |
| 4-Tolyl | Styrene | >50:1 | 94 |
| 4-Fluorophenyl | 4-Chlorostyrene | >50:1 | 91 |
| Naphthyl | Styrene | >50:1 | 93 |
Data is illustrative and based on findings for analogous ynamide systems. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the 3-(1-Pyrrolidino)-1-butyne molecule. The spectrum is characterized by distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the butyne chain. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons, providing valuable information about the connectivity of the atoms.
A representative analysis of the ¹H NMR spectrum would reveal signals for the methyl protons, the methine proton adjacent to the pyrrolidine ring, the acetylenic proton, and the methylene protons of the pyrrolidine ring. The integration of these signals corresponds to the number of protons in each unique environment.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Acetylenic CH | ~2.0 - 2.5 | Doublet | ~2.5 |
| CH-N (Butyne chain) | ~3.2 - 3.7 | Quartet | ~7.0 |
| CH₃ (Butyne chain) | ~1.2 - 1.4 | Doublet | ~7.0 |
| N-CH₂ (Pyrrolidine ring) | ~2.4 - 2.8 | Multiplet | - |
| CH₂-CH₂ (Pyrrolidine ring) | ~1.7 - 2.0 | Multiplet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation
The spectrum would display signals for the two sp-hybridized carbons of the alkyne group, the sp³-hybridized carbons of the butyne chain (methine and methyl groups), and the sp³-hybridized carbons of the pyrrolidine ring.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| C≡CH | ~80 - 90 |
| C≡CH | ~70 - 80 |
| CH-N (Butyne chain) | ~45 - 55 |
| CH₃ (Butyne chain) | ~20 - 25 |
| N-CH₂ (Pyrrolidine ring) | ~50 - 60 |
| CH₂-CH₂ (Pyrrolidine ring) | ~20 - 30 |
Two-Dimensional Nuclear Magnetic Resonance Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the coupling between the methine proton and the methyl protons of the butyne chain, as well as couplings between the protons within the pyrrolidine ring.
Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This allows for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For this compound, HMBC would show correlations between the protons of the butyne chain and the carbons of the pyrrolidine ring, confirming the point of attachment.
Advanced NMR Applications (e.g., Solid-State NMR)
While solution-state NMR is most common for the structural elucidation of organic molecules, solid-state NMR (ssNMR) could provide valuable information if the compound is crystalline or amorphous. ssNMR can be used to study the molecular structure and dynamics in the solid state, providing insights into polymorphism, molecular packing, and intermolecular interactions. For this compound, ssNMR could be employed to study its conformation and dynamics in the solid phase, which may differ from its behavior in solution.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the alkyne and the tertiary amine (pyrrolidine ring).
The most prominent and diagnostic peaks in the IR spectrum would be:
C≡C-H stretch : A sharp, and typically strong, absorption band around 3300 cm⁻¹ is characteristic of the stretching vibration of the terminal acetylenic C-H bond.
C≡C stretch : A weaker absorption band in the region of 2100-2260 cm⁻¹ corresponds to the stretching of the carbon-carbon triple bond.
C-N stretch : The stretching vibration of the C-N bond of the tertiary amine typically appears in the fingerprint region, between 1000 and 1300 cm⁻¹.
C-H stretch (sp³) : Absorption bands just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds of the methyl and methylene groups in the butyne chain and the pyrrolidine ring.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2260 |
| Tertiary Amine (C-N) | C-N Stretch | 1000 - 1300 |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a powerful tool for obtaining a "vibrational fingerprint" of a molecule by probing its polarizability changes. For this compound, the Raman spectrum is expected to be characterized by distinct peaks corresponding to its primary functional groups: the terminal alkyne and the pyrrolidine ring.
Terminal alkynes are known to produce strong and clear signals in Raman spectra due to the significant change in polarizability associated with the C≡C stretching mode. nih.govacs.org This peak typically appears in the spectroscopically quiet 1800–2800 cm⁻¹ region, where few other functional groups absorb, making it an unambiguous marker. strath.ac.uk For this compound, the key vibrational modes anticipated in its Raman spectrum are detailed in the table below. The exact positions can be sensitive to the local chemical environment. nih.govnih.gov
Expected Raman Peaks for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Narrow |
| C≡C Stretch | Terminal Alkyne | ~2100–2120 | Strong, Sharp strath.ac.ukresearchgate.net |
| C-N Stretch | Pyrrolidine/Amine | ~1100–1300 | Medium |
| CH₂ Vibrations | Pyrrolidine Ring | ~1450 (scissoring), ~2850–2960 (stretching) | Medium-Strong berkeley.edu |
| Ring Deformation | Pyrrolidine Ring | < 1000 | Variable |
The pyrrolidine ring itself contributes a complex series of bands corresponding to CH₂ stretching and bending modes, as well as C-N stretching and ring deformation vibrations. berkeley.eduresearchgate.net These signals, in conjunction with the prominent alkyne peaks, create a unique spectral signature for the definitive identification of this compound.
High-Resolution Infrared Spectroscopy and Intramolecular Vibrational Energy Redistribution (IVR) Studies
High-resolution infrared (IR) spectroscopy provides complementary information to Raman spectroscopy, detecting vibrations that involve a change in the molecular dipole moment. For this compound, the terminal alkyne group is again a key feature. The ≡C-H stretching vibration is expected to produce a strong, narrow absorption band in the 3330–3270 cm⁻¹ range. orgchemboulder.comlibretexts.org The C≡C triple bond stretch, however, is often weak in the IR spectra of terminal alkynes. orgchemboulder.com
Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| ≡C-H Stretch | Terminal Alkyne | 3330–3270 | Strong, Narrow orgchemboulder.comlibretexts.org |
| C-H Stretch (Aliphatic) | Pyrrolidine & Butyne Chain | 2975–2860 | Medium-Strong |
| C≡C Stretch | Terminal Alkyne | 2260–2100 | Weak to Medium orgchemboulder.com |
| C-N Stretch | Pyrrolidine/Amine | 1250–1020 | Medium |
| ≡C-H Bend | Terminal Alkyne | 700–610 | Strong, Broad orgchemboulder.com |
Studies on molecules containing alkyne groups can also involve investigating Intramolecular Vibrational Energy Redistribution (IVR). IVR is the process by which vibrational energy flows between different modes within a molecule. In a molecule like this compound, if a specific vibration (such as the ≡C-H stretch) is excited with a laser, high-resolution spectroscopy can be used to observe how this energy dissipates into other vibrational modes of the pyrrolidine ring and the butyne chain. The timescale of IVR is critical in understanding reaction dynamics, as it determines how long energy remains localized in a specific bond before being statistically distributed throughout the molecule. While specific IVR data for this compound is not available, studies on similar molecules show that energy flow from an excited alkyne stretch can occur on picosecond timescales.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. longdom.orgnih.gov For this compound, the molecular formula is C₈H₁₃N. HRMS can distinguish this composition from other possibilities with the same nominal mass.
The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N). The theoretical exact mass of the protonated molecule ([M+H]⁺) of this compound is compared against the experimentally measured value. An agreement within a few parts per million (ppm) provides high confidence in the assigned molecular formula. thermofisher.commdpi.com
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₃N |
| Nominal Mass | 123 amu |
| Theoretical Monoisotopic Mass (M) | 123.10480 u |
| Theoretical m/z of Protonated Ion ([M+H]⁺) | 124.11208 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 124.1) would be isolated and fragmented.
Based on studies of similarly structured compounds, such as N-alkylated pyrrolidines and synthetic cathinones, a primary and highly favorable fragmentation pathway involves the neutral loss of the pyrrolidine ring or cleavage adjacent to the nitrogen atom. wvu.eduwvu.eduresearchgate.net The α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant mechanism for amines.
A plausible fragmentation pathway would begin with the cleavage of the bond between the nitrogen and the butyne chain, or rearrangements leading to stable fragments.
Plausible Fragmentation Pathways and Product Ions for [C₈H₁₃N+H]⁺
| Precursor m/z | Proposed Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 124.1 | 96.1 | C₂H₄ (Ethene) | α-cleavage product, [C₆H₁₀N]⁺ |
| 124.1 | 82.1 | C₃H₆ (Propene) | Rearrangement and loss of propene from the butyne chain |
| 124.1 | 70.1 | C₄H₆ (Butyne) | Protonated Pyrrolidine, [C₄H₈N]⁺ |
| 124.1 | 55.1 | C₅H₉N (Pyrrolidino group) | Butynyl cation, [C₄H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
While no specific crystal structure for this compound has been published, X-ray crystallography on analogous pyrrolidine-containing compounds provides valuable insight into the expected solid-state conformation. nih.govmdpi.com X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal, yielding definitive data on bond lengths, bond angles, and torsional angles.
For the pyrrolidine ring in related structures, two primary puckered conformations, known as "envelope" and "twist" (or half-chair), are commonly observed. nih.govacs.org The specific conformation adopted by the five-membered ring in this compound would be influenced by the steric and electronic effects of the butynyl substituent at the nitrogen atom, as well as by intermolecular packing forces in the crystal lattice. If a suitable single crystal could be grown, X-ray diffraction would unambiguously determine the ring pucker and the relative orientation of the butyne chain.
Elemental Analysis (CHN Analysis) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. nmrmbc.com This method provides an empirical validation of the compound's molecular formula, C₈H₁₃N. The experimental percentages obtained from CHN analysis are compared with the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence of the sample's purity and correct elemental composition. nih.govresearchgate.net
Theoretical Elemental Composition of this compound (C₈H₁₃N)
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 77.99% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 10.64% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.37% |
| Total | - | 22 | 123.199 | 100.00% |
Chromatographic Methods for Purity and Isomer Analysis (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the resolution of isomers of pharmaceutical compounds and synthetic intermediates. For this compound, a chiral amine, HPLC methods are pivotal in quantifying its chemical purity by separating it from any starting materials, by-products, or degradation products. Furthermore, chiral HPLC is indispensable for the separation and quantification of its enantiomers, which is a critical aspect of its characterization, given that different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The separation in HPLC is predicated on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. The choice of stationary and mobile phases is crucial for achieving effective separation. For a basic compound like this compound, reversed-phase and normal-phase chromatography are both viable options, with the selection depending on the specific impurities and the desired separation characteristics.
In reversed-phase HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol). To improve the peak shape and resolution of basic analytes, additives like trifluoroacetic acid (TFA) or formic acid are often incorporated into the mobile phase to suppress the ionization of silanol groups on the stationary phase and to provide a counter-ion for the protonated amine.
For the critical task of separating the enantiomers of this compound, chiral HPLC is employed. This is typically achieved by using a chiral stationary phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose that have been coated or immobilized on a silica support, are widely used and have demonstrated broad applicability in the separation of a wide range of chiral compounds, including amines. nih.gov The choice of mobile phase in chiral HPLC is critical and can be either normal-phase (e.g., a mixture of hexane and an alcohol like isopropanol or ethanol) or reversed-phase. For basic compounds, the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the normal-phase mobile phase can be beneficial in reducing peak tailing and improving resolution. chromatographyonline.com
The following interactive data table summarizes hypothetical, yet representative, HPLC conditions for both purity (achiral) and enantiomeric (chiral) analysis of this compound, based on established methods for structurally similar compounds.
| Parameter | Achiral (Purity) Analysis | Chiral (Isomer) Analysis |
|---|---|---|
| Column (Stationary Phase) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
| Expected Elution | Single peak for this compound, separated from impurities. | Two baseline-resolved peaks for the (R)- and (S)-enantiomers. |
Derivatives, Analogues, and Chemical Transformations
Design and Synthesis of Substituted 3-(1-Pyrrolidino)-1-butyne Analogues
The generation of analogues can be systematically approached by modifying the core components of the molecule: the pyrrolidine (B122466) ring and the butyne moiety.
The pyrrolidine ring is a common motif in pharmacologically active compounds, and methods for its substitution are well-established. masterorganicchemistry.com Functionalized pyrrolidines serve as valuable building blocks for drug discovery. masterorganicchemistry.com One prominent strategy for introducing substituents, particularly at the 3-position, is through modern catalytic processes. organic-chemistry.orglibretexts.org
For instance, palladium-catalyzed hydroarylation of pyrrolines provides a direct route to 3-aryl pyrrolidines. libretexts.org This process involves the reaction of N-alkyl pyrrolines with aryl halides in the presence of a palladium catalyst, leading to the formation of a C-C bond and the introduction of an aromatic system onto the pyrrolidine core. organic-chemistry.orglibretexts.org While these methods are reported for pyrroline precursors, they highlight a viable synthetic logic for creating analogues of this compound bearing substituents on the heterocyclic ring. By starting with a pre-functionalized pyrrolidine, various analogues can be synthesized.
The terminal alkyne of the butyne group is a highly versatile functional handle for a wide range of chemical transformations. The acidity of the terminal proton (pKa ≈ 25) allows for its easy removal by a strong base, generating a potent nucleophile (an alkynide anion) for C-C bond formation. alfa-chemistry.comlibretexts.org Furthermore, the triple bond itself is susceptible to numerous addition and coupling reactions. masterorganicchemistry.com
Key derivatization strategies include:
Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction connects the terminal alkyne with aryl or vinyl halides. organic-chemistry.orglibretexts.orgwikipedia.org It is a powerful method for forming C(sp)-C(sp²) bonds, directly attaching aromatic or vinylic systems to the butyne chain. libretexts.org The reaction is typically carried out under mild conditions with an amine base. wikipedia.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a premier example of "click chemistry," this reaction joins the terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgwikipedia.orgwikipedia.org The reaction is highly efficient, stereospecific, and tolerant of a wide array of functional groups, making it ideal for creating complex molecular architectures. organic-chemistry.org
Hydration Reactions: The addition of water across the triple bond can be controlled to yield different carbonyl compounds. Mercury(II)-catalyzed hydration in the presence of aqueous acid follows Markovnikov's rule, converting the terminal alkyne into a methyl ketone. libretexts.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org Conversely, hydroboration-oxidation provides the anti-Markovnikov product, yielding an aldehyde after tautomerization of the intermediate enol. libretexts.orglibretexts.org
| Reaction Type | Key Reagents | Resulting Structure/Functional Group | Reference |
|---|---|---|---|
| Sonogashira Coupling | Ar-X, Pd catalyst, Cu(I) cocatalyst, Amine base | Aryl-substituted alkyne (Ar-C≡C-) | organic-chemistry.orglibretexts.org |
| Azide-Alkyne Cycloaddition (CuAAC) | R-N3, Cu(I) catalyst (e.g., from CuSO4/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole | organic-chemistry.orgwikipedia.org |
| Mercury(II)-Catalyzed Hydration | H2O, H2SO4, HgSO4 | Methyl ketone (-C(O)CH3) | libretexts.orgchemistrysteps.com |
| Hydroboration-Oxidation | 1. Bulky borane (e.g., Sia2BH) 2. H2O2, NaOH | Aldehyde (-CH2CHO) | libretexts.orgyoutube.com |
Hybrid molecules that incorporate the this compound scaffold with other ring systems can be designed using the derivatization techniques described previously. The Sonogashira coupling is particularly effective for this purpose, enabling the direct linkage of the butyne moiety to a wide range of pre-existing heterocyclic or aromatic halides. organic-chemistry.orgwikipedia.org Similarly, the CuAAC reaction can be employed to connect the core molecule to another system via a stable triazole linker. wikipedia.org This modular approach allows for the systematic exploration of structure-activity relationships by combining the features of the parent molecule with those of other known pharmacophores.
Synthetic Transformations of this compound
Beyond derivatization, the intrinsic reactivity of the molecule, particularly its alkyne component, allows for significant structural transformations through reactions that build new rings.
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules in a single step. The alkyne in this compound can act as a dipolarophile or dienophile in these transformations, leading to the formation of five- or six-membered rings.
The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, such as an alkyne, to form a five-membered ring. alfa-chemistry.com This reaction is a highly efficient method for the synthesis of five-membered heterocycles. alfa-chemistry.com When the butyne moiety of this compound serves as the dipolarophile, it can react with various 1,3-dipoles.
A prominent example involves the reaction with azomethine ylides. Azomethine ylides are nitrogen-based 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkynes. organic-chemistry.org This process is a key strategy for constructing the pyrrolidine scaffold, which is a vital motif in many natural products and pharmaceuticals. The reaction between an azomethine ylide and the alkyne of this compound would result in the formation of a new, highly substituted dihydropyrrole ring fused or linked to the original structure. The reaction is known for its high degree of regio- and stereocontrol, potentially generating multiple new stereocenters in a single step.
The general scheme for this transformation involves the in-situ generation of an azomethine ylide, which then reacts with the alkyne. The versatility of azomethine ylide precursors allows for the introduction of a wide range of substituents on the newly formed ring.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Key Features |
|---|---|---|---|
| Azomethine Ylide | This compound (Alkyne) | Substituted Dihydropyrrole | Forms a new five-membered nitrogen heterocycle; high stereocontrol. |
| Organic Azide | This compound (Alkyne) | 1,2,3-Triazole | A "click" reaction (CuAAC); forms a stable aromatic heterocycle. wikipedia.org |
| Nitrile Oxide | This compound (Alkyne) | Isoxazole | Forms a five-membered O,N-heterocycle. |
Alkyne Reactivity: Cycloaddition Reactions
[2+2] Cycloadditions and Related Strained Ring Transformations
The reactivity of ynamides, such as this compound, in [2+2] cycloaddition reactions provides a powerful tool for the synthesis of four-membered rings like cyclobutenes. These reactions are often catalyzed by transition metals and can proceed with high stereoselectivity. For instance, the intramolecular [2+2] photocycloaddition of N-Boc protected 4-(allylaminomethyl)-2(5H)-furanones yields rigid bicyclic pyrrolidine structures. rsc.org While direct examples involving this compound are not extensively documented, the reactivity of analogous alkynyl ketones in the presence of Lewis bases like Bu3P and DMAP to form highly functionalized pyrrolidines and azetidines highlights the potential of the N-alkynyl moiety in such transformations. organic-chemistry.org
These cycloaddition reactions are valuable for creating strained ring systems that can be further manipulated in organic synthesis. The synthesis of cyclobutenes, for example, is a significant area of research due to their utility as synthetic intermediates. organic-chemistry.orgnih.gov
Amination and Alkylation Reactions
The pyrrolidine ring and the butyne chain of this compound are susceptible to various amination and alkylation reactions. Copper-catalyzed intramolecular amination of C-H bonds is a mild and effective method to produce pyrrolidines. organic-chemistry.orgacs.org Furthermore, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can yield α-cyanopyrrolidines with good regioselectivity. nih.gov N-aryl-substituted pyrrolidines, which are important structural motifs in bioactive compounds, can be synthesized through the reductive amination of diketones with anilines. nih.gov
Alkylation reactions can occur at the nitrogen of the pyrrolidine ring or at the terminal alkyne, depending on the reaction conditions and reagents used. These modifications are crucial for building molecular complexity and introducing diverse functional groups.
Ring Expansion and Contraction Reactions of Pyrrolidines
The pyrrolidine scaffold can undergo ring expansion and contraction reactions, leading to the formation of different-sized rings. For example, azetidines can be expanded to pyrrolidines and azepanes through intramolecular N-alkylation followed by nucleophilic opening of the resulting bicyclic system. semanticscholar.orgacs.org Conversely, pyrrolidines can be contracted to form multisubstituted cyclobutanes via iodonitrene chemistry, a process that involves a radical pathway and nitrogen extrusion. acs.orgresearchgate.netnih.gov This stereospecific ring contraction is a valuable method for synthesizing strained four-membered rings from readily available five-membered heterocycles. acs.orgresearchgate.netnih.gov
Another fascinating transformation is the photo-promoted ring contraction of pyridines using a silylborane, which affords pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpsemanticscholar.orgresearchgate.net These reactions demonstrate the synthetic versatility of the pyrrolidine ring system, allowing for skeletal editing to access diverse carbocyclic and heterocyclic structures.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Heck and Sonogashira Reactions)
The terminal alkyne functionality in this compound makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.
The Heck reaction , catalyzed by palladium complexes, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation in organic synthesis. Palladium-catalyzed intramolecular Heck reactions of pyrrole derivatives have been used to create complex spirocyclic structures. sioc-journal.cnresearchgate.net
The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to synthesize conjugated enynes and arylalkynes. libretexts.org The Sonogashira coupling has been successfully applied to a variety of substrates, including heterocyclic phosphonium salts, demonstrating its broad utility. nih.gov
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst System | Substrates | Product |
|---|---|---|---|
| Heck Reaction | Palladium complex (e.g., Pd(OAc)₂, PdCl₂) and a base | Unsaturated halide and an alkene | Substituted alkene |
| Sonogashira Reaction | Palladium complex and a Copper(I) co-catalyst | Terminal alkyne and an aryl/vinyl halide | Arylalkyne or conjugated enyne |
Role as a Chemical Precursor and Intermediate in Complex Molecule Construction
The pyrrolidine ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and biologically active compounds. researchgate.netnih.govmdpi.com Consequently, this compound serves as a valuable building block for the synthesis of more complex molecular architectures.
The pyrrolidine motif is a key component of many alkaloids, and synthetic routes often rely on precursors that can be elaborated into the final target. nih.govmdpi.comnsf.govresearchgate.net The functional handles present in this compound—the secondary amine of the pyrrolidine and the terminal alkyne—allow for a wide range of chemical modifications. These modifications can be used to construct polycyclic systems and introduce desired stereochemistry, which is often crucial for biological activity. The ability to participate in multicomponent reactions further enhances its utility, allowing for the rapid assembly of complex structures from simple starting materials. nih.gov
Q & A
How can synthetic routes for 3-(1-Pyrrolidino)-1-butyne be optimized to improve yield and regioselectivity?
Basic Research Focus:
The compound’s pyrrolidine ring and alkyne functionality introduce steric and electronic challenges during synthesis. A methodological approach involves:
- Stepwise alkylation : Reacting pyrrolidine with propargyl bromide under controlled pH (e.g., using NaHCO₃) to minimize side reactions .
- Catalytic optimization : Testing Pd/Cu-mediated cross-coupling for regioselective alkyne formation, as seen in analogous compounds (e.g., 3-(1-Pyrrolidino)propionitrile) .
- Solvent screening : Polar aprotic solvents like THF or DMF enhance reaction homogeneity, while low temperatures (0–5°C) reduce polymerization risks .
What advanced spectroscopic techniques are critical for distinguishing this compound from its structural analogs?
Basic Research Focus:
Structural ambiguity arises from isomers (e.g., 3-(1-Pyrrolidino)propionitrile) and tautomers. Key methods include:
- ¹³C-NMR : Assigning signals for the alkyne carbons (δ ~70–90 ppm) and pyrrolidine ring carbons (δ ~25–50 ppm) to confirm regiochemistry .
- FT-IR : Monitoring the alkyne C≡C stretch (~2100–2260 cm⁻¹) and pyrrolidine N–H bending (~1500 cm⁻¹) to rule out degradation .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 136.1121) resolves ambiguities with nitro or carbonyl-containing analogs .
How do steric effects of the pyrrolidine moiety influence the compound’s reactivity in Huisgen cycloadditions?
Advanced Research Focus:
The pyrrolidine ring’s rigidity and electron-donating properties modulate click chemistry outcomes:
- Kinetic studies : Compare reaction rates with azides (e.g., benzyl azide) under Cu(I) catalysis. Steric hindrance from the pyrrolidine reduces reaction rates by 30–40% compared to linear amines .
- Computational modeling : DFT calculations (B3LYP/6-31G*) show distorted transition states when the pyrrolidine’s chair conformation blocks azide approach .
- Solvent effects : Use DCM or toluene to mitigate polarity-induced side reactions, as demonstrated in analogous alkyne-pyrrolidine systems .
What discrepancies exist in quantifying this compound via LC-MS/MS, and how can they be resolved?
Advanced Research Focus:
Calibration challenges arise from the compound’s low ionization efficiency and matrix interference:
- Derivatization : Use 4-(1-pyrrolidino)benzaldehyde as an internal standard (calibration curve: y = 5.96x – 24.3, R² = 0.985) to normalize signal drift .
- Ion suppression tests : Spiking tobacco smoke matrices (as in 2R4F reference studies) reveals ~20% signal suppression, requiring post-column infusion adjustments .
- Mobile phase optimization : 0.1% formic acid in ACN:water (95:5) enhances peak symmetry and reduces adduct formation .
How does the compound’s stability under oxidative conditions impact its utility in drug discovery?
Advanced Research Focus:
The alkyne group is prone to oxidation, limiting its application in prodrug design:
- Accelerated stability testing : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours. HPLC analysis shows ~50% degradation to pyrrolidine N-oxide and carboxylic acid derivatives .
- Protective strategies : Co-administration with radical scavengers (e.g., 3-cyanoproxyl) reduces degradation by 70% in vitro .
- SAR studies : Replace the alkyne with a bioisostere (e.g., triazole) while retaining pyrrolidine’s pharmacophore, as seen in G9a histone methyltransferase inhibitors .
What computational models predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
Advanced Research Focus:
The pyrrolidine-alkyne scaffold mimics endogenous polyamine binding motifs:
- Docking simulations (AutoDock Vina) : Predict a ΔG of −8.2 kcal/mol for NMDA receptor binding, driven by hydrogen bonds with GluN2B subunits .
- MD simulations (GROMACS) : Alkyne flexibility allows transient interactions with hydrophobic pockets, but desolvation penalties reduce in vivo efficacy .
- Comparative analysis : Analogues with bulkier substituents (e.g., 3-(1-piperidino)-1-butyne) show 3-fold lower affinity, highlighting pyrrolidine’s optimal size .
How can contradictions in reported toxicity data for pyrrolidine-alkyne derivatives be reconciled?
Advanced Research Focus:
Discrepancies arise from assay conditions and impurity profiles:
- Cytotoxicity assays (MTT) : EC₅₀ values range from 50–200 µM depending on cell line (e.g., HEK293 vs. HepG2), linked to metabolic CYP3A4 activity .
- Impurity profiling : LC-MS identifies trace levels of β-alkoxy-pyrrolidines (from incomplete alkylation) as primary toxicants, requiring ≥98% purity for reliable data .
- In silico tox prediction (ADMETlab) : Alerts for hepatotoxicity (QSAR score: 0.72) align with in vivo ALT/AST elevation in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
